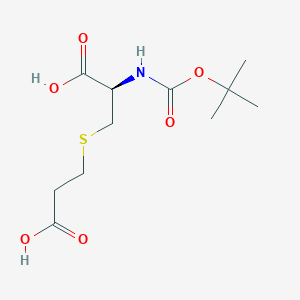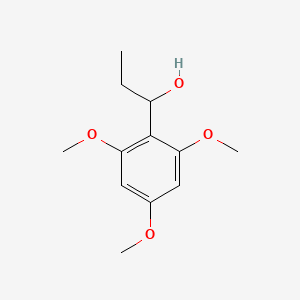
1-(2,4,6-Trimethoxyphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trimethoxyphenyl)-1-propanol is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring, which is further connected to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trimethoxyphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4,6-trimethoxyphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method offers high yields and can be easily scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4,6-Trimethoxyphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 1-(2,4,6-Trimethoxyphenyl)-1-propanone.
Reduction: 1-(2,4,6-Trimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4,6-Trimethoxyphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-(2,4,6-trimethoxyphenyl)-1-propanol exerts its effects is primarily through its interaction with biological molecules. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4,6-Trimethoxyphenyl)-1-propanone: The ketone analog of the compound.
1-(2,4,6-Trimethoxyphenyl)propane: The fully reduced analog.
Tris(2,4,6-trimethoxyphenyl)phosphine: A related compound with a phosphine group instead of a propanol group
Uniqueness
1-(2,4,6-Trimethoxyphenyl)-1-propanol is unique due to its combination of methoxy groups and a propanol moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h6-7,9,13H,5H2,1-4H3 |
Clave InChI |
LPPDDUCYQXCHPS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C=C(C=C1OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)

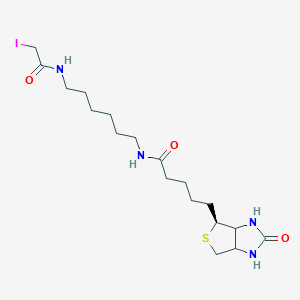
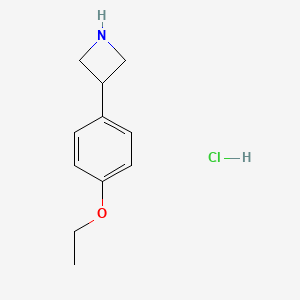
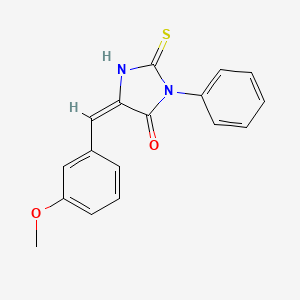
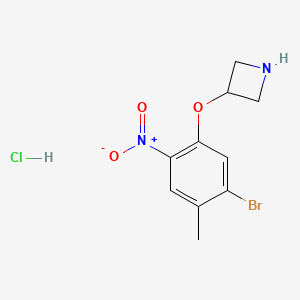
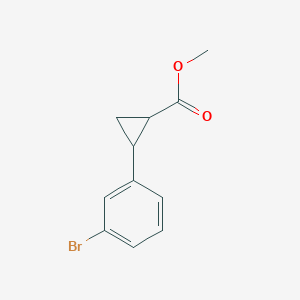
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)


![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
